molecular formula C15H12INO B14201700 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- CAS No. 832691-03-9

9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-

Cat. No.: B14201700
CAS No.: 832691-03-9
M. Wt: 349.17 g/mol
InChI Key: MPLNHSQIRXFZBA-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- typically involves the following steps:

    Starting Material: The synthesis begins with 9H-carbazole.

    Introduction of the Ethenyloxy Group: The ethenyloxy group is introduced through a reaction with an appropriate alkylating agent under basic conditions.

    Iodination: The iodination at the 3-position is achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

Industrial Production Methods

While specific industrial production methods for 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.

    Substitution: The iodine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Deiodinated carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.

    Pharmaceuticals: Investigated for its potential as an anticancer agent and in other therapeutic areas.

    Material Science: Employed in the development of novel materials with unique electronic and optical properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- depends on its application:

    In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in electronic devices.

    In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound, known for its use in organic synthesis and electronics.

    9-Methyl-9H-carbazole: A methylated derivative with similar applications but different reactivity.

    9-Ethyl-9H-carbazole: An ethylated derivative used in similar fields but with distinct properties.

Uniqueness

9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is unique due to the presence of both the ethenyloxy group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

832691-03-9

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

9-(ethenoxymethyl)-3-iodocarbazole

InChI

InChI=1S/C15H12INO/c1-2-18-10-17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h2-9H,1,10H2

InChI Key

MPLNHSQIRXFZBA-UHFFFAOYSA-N

Canonical SMILES

C=COCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31

Origin of Product

United States

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